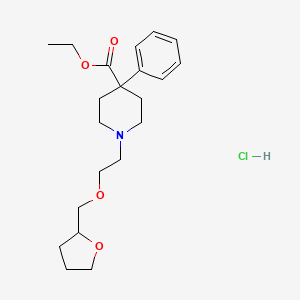

Furethidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1177501-27-7 |

|---|---|

Molecular Formula |

C21H32ClNO4 |

Molecular Weight |

397.9 g/mol |

IUPAC Name |

ethyl 1-[2-(oxolan-2-ylmethoxy)ethyl]-4-phenylpiperidine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C21H31NO4.ClH/c1-2-25-20(23)21(18-7-4-3-5-8-18)10-12-22(13-11-21)14-16-24-17-19-9-6-15-26-19;/h3-5,7-8,19H,2,6,9-17H2,1H3;1H |

InChI Key |

RNKWGTCIHDAZMV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CCOCC2CCCO2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies for Furethidine Hydrochloride

Retrosynthetic Analysis and Precursor Identification for Furethidine Hydrochloride

A retrosynthetic analysis of Furethidine hydrochloride (I) reveals key disconnections that simplify the target molecule into more readily available precursors. The primary disconnection is at the piperidine (B6355638) nitrogen, separating the core 4-phenylpiperidine-4-carboxylate moiety (II) from the (2-(tetrahydrofurfuryloxy)ethyl) side chain (III). This bond is strategically broken as it corresponds to a standard N-alkylation reaction in the forward synthesis.

Further deconstruction of the 4-phenylpiperidine-4-carboxylate core (II) can be envisioned through two main pathways. One approach involves the disconnection of the phenyl and carboxylate groups at the C4 position, leading to a piperidone precursor. A more common and efficient strategy, however, involves a double disconnection of the C-C bonds adjacent to the nitrogen atom within the piperidine ring. This approach, known as the Dieckmann condensation, starts from a di-ester amine precursor.

The side chain (III) can be retrosynthetically cleaved at the ether linkage to yield 2-(2-chloroethoxy)tetrahydrofuran and ethanol. A more practical approach, however, is to consider tetrahydrofurfuryl alcohol and a suitable two-carbon electrophile as the precursors.

Based on this analysis, the key precursors for the synthesis of Furethidine hydrochloride are identified as:

Ethyl 4-phenylpiperidine-4-carboxylate

A suitable electrophile to introduce the (2-(tetrahydrofurfuryloxy)ethyl) side chain, such as 2-(tetrahydrofurfuryloxy)ethyl chloride or tosylate.

Precursors for the piperidine ring itself, such as diethanolamine (B148213) and phenylacetonitrile (B145931), for syntheses that build the ring from acyclic starting materials.

| Precursor Molecule | Structure | Role in Synthesis |

| Ethyl 4-phenylpiperidine-4-carboxylate | C₁₄H₁₉NO₂ | Core piperidine structure |

| 2-(Tetrahydrofurfuryloxy)ethyl chloride | C₇H₁₃ClO₂ | Side chain precursor |

| Diethanolamine | C₄H₁₁NO₂ | Piperidine ring precursor |

| Phenylacetonitrile | C₈H₇N | Phenyl and nitrile group source |

Classical Synthetic Routes to Furethidine Hydrochloride

The classical synthesis of Furethidine hydrochloride generally involves the construction of the 4-phenylpiperidine-4-carboxylate core followed by the attachment of the characteristic side chain.

A primary strategy for the synthesis of Furethidine involves the N-alkylation of ethyl 4-phenylpiperidine-4-carboxylate with a pre-formed side chain. This side chain, typically 2-(tetrahydrofurfuryloxy)ethyl chloride or a similar activated derivative, is prepared separately. The alkylation reaction is usually carried out in the presence of a base, such as potassium carbonate or triethylamine, in a suitable organic solvent like acetonitrile (B52724) or dimethylformamide.

Acylation is not a direct step in the primary synthesis of Furethidine itself, as the ester group is typically incorporated in the initial piperidine precursor. However, acylation strategies are relevant in the synthesis of analogs where the ester group might be modified.

The formation of the 4-phenylpiperidine (B165713) ring is a critical step in the synthesis of Furethidine. One of the well-established methods for constructing this heterocyclic system is a variation of the Strecker synthesis. This involves the reaction of a suitably substituted di-(2-chloroethyl)amine with phenylacetonitrile in the presence of a strong base like sodium amide. The resulting 4-cyano-4-phenylpiperidine derivative is then hydrolyzed and esterified to yield the desired ethyl 4-phenylpiperidine-4-carboxylate core.

Another classical approach is the Dieckmann condensation of a diester derived from the reaction of phenylacetonitrile with two equivalents of an ethyl haloacetate, followed by reductive amination to form the piperidine ring.

Advanced Synthetic Approaches and Yield Optimization in Furethidine Hydrochloride Synthesis

More contemporary synthetic strategies for Furethidine and its analogs focus on improving efficiency and yield. Phase-transfer catalysis has been employed to enhance the N-alkylation step, allowing for milder reaction conditions and easier product isolation. The use of microwave-assisted synthesis has also been explored to accelerate reaction times for both the piperidine ring formation and the subsequent alkylation.

For the construction of the 4-substituted piperidine ring, modern methodologies such as palladium-catalyzed C-N cross-coupling reactions offer an alternative to classical cyclization methods, potentially providing better control over substitution patterns and stereochemistry.

Stereochemical Considerations in Furethidine Hydrochloride Synthesis

Furethidine possesses a chiral center at the 2-position of the tetrahydrofurfuryl moiety of its side chain. Classical synthetic routes often utilize racemic tetrahydrofurfuryl alcohol as a starting material, resulting in a racemic mixture of Furethidine.

To obtain enantiomerically pure Furethidine, two primary strategies can be employed. The first involves the use of an enantiomerically pure starting material, such as (R)- or (S)-tetrahydrofurfuryl alcohol. This alcohol can then be converted to the corresponding alkylating agent for the N-alkylation of the piperidine core.

The second approach involves the separation of the diastereomeric mixture of Furethidine, if a chiral center is introduced in the piperidine ring as well, or the enantiomeric mixture if the piperidine core is achiral, using chiral chromatography or classical resolution techniques with a chiral resolving agent. The stereochemistry of the final product can have a significant impact on its pharmacological activity.

Derivatization Strategies and Analogue Synthesis of Furethidine-Related Compounds for Research Purposes

The synthesis of Furethidine analogs is of interest for structure-activity relationship (SAR) studies and the development of new research tools. Derivatization strategies can target several positions on the Furethidine scaffold:

Modification of the Ester Group: The ethyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to various amides, other esters, or even reduced to an alcohol. These modifications can probe the importance of the ester functionality for receptor binding.

Substitution on the Phenyl Ring: The phenyl group at C4 can be substituted with various electron-donating or electron-withdrawing groups to investigate the electronic requirements for activity.

Alteration of the N-substituent: The (2-(tetrahydrofurfuryloxy)ethyl) side chain is a key determinant of Furethidine's potency. Analogs can be synthesized by varying the length of the alkyl chain, replacing the tetrahydrofurfuryl ring with other heterocyclic or carbocyclic systems, or modifying the ether linkage.

Modification of the Piperidine Ring: Introduction of substituents on the piperidine ring itself can influence the conformation of the molecule and its interaction with opioid receptors.

The synthesis of these analogs generally follows similar synthetic routes to Furethidine, utilizing appropriately modified precursors. These studies are crucial for understanding the molecular determinants of opioid receptor binding and for the design of novel analgesic agents.

Pharmacological Characterization and Mechanistic Studies of Furethidine Hydrochloride

Molecular Interactions and Receptor Binding Profiling of Furethidine Hydrochloride

The initial interaction between a ligand and a receptor is a critical determinant of its pharmacological activity. For Furethidine hydrochloride, this involves its binding to opioid receptors, which are G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems. nih.gov

Opioid Receptor Subtype Affinities (μ, δ, κ)

Furethidine is recognized as a potent opioid agonist. wikipedia.org Opioid agonists exert their effects by binding to and activating opioid receptors, primarily the mu (μ), delta (δ), and kappa (κ) subtypes. nih.govpainphysicianjournal.com As a derivative of pethidine, its primary mechanism of action is presumed to be agonism at the μ-opioid receptor (MOR), which is the main target for most clinically used opioid analgesics like morphine and fentanyl. painphysicianjournal.comyoutube.com Activation of the μ-receptor is largely responsible for the profound analgesia associated with these compounds. nih.govndafp.org

However, specific quantitative data from radioligand binding assays, such as inhibition constants (Ki) or IC50 values, which would definitively establish the binding affinity and selectivity profile of Furethidine hydrochloride for the μ, δ, and κ receptor subtypes, are not detailed in the available scientific literature. Such data would be essential for a precise comparison with other opioids.

Binding Kinetics and Thermodynamics

A comprehensive understanding of a drug-receptor interaction includes its kinetics (the rates of association and dissociation, k-on and k-off) and thermodynamics (the enthalpic and entropic driving forces of binding). This information provides insight into the duration of receptor occupancy and the nature of the chemical interactions. Currently, there are no available studies that have characterized the binding kinetics or thermodynamic profile of Furethidine hydrochloride at opioid receptors.

Functional Receptor Selectivity and Ligand Bias of Furethidine Hydrochloride

Following binding, the ability of a ligand to activate specific downstream signaling pathways determines its functional effect. This concept, known as functional selectivity or ligand bias, is a key area of modern pharmacology.

G-Protein Coupling Efficiency and Pathways

Opioid receptors classically signal by coupling to inhibitory G-proteins (Gi/o). nih.govmdpi.com This interaction inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP) levels, and modulates ion channels, ultimately leading to a reduction in neuronal excitability and analgesia. The efficiency with which a ligand promotes this G-protein coupling is a measure of its efficacy.

While Furethidine is understood to function as an agonist, specific data from functional assays, such as [35S]GTPγS binding assays that quantify G-protein activation, are not available for this compound. Therefore, its precise efficacy and potency for activating G-protein signaling pathways relative to other opioids cannot be definitively stated.

The table below illustrates the type of data that would be generated from such an assay for a hypothetical opioid.

| Opioid Ligand | EC50 (nM) for [35S]GTPγS Binding | % Emax (relative to DAMGO) |

| Furethidine | Data Not Available | Data Not Available |

| Morphine | Data Not Available | Data Not Available |

| Fentanyl | Data Not Available | Data Not Available |

β-Arrestin Recruitment and Receptor Internalization Studies

In addition to G-protein signaling, ligand binding to GPCRs can also promote the recruitment of β-arrestin proteins. nih.govdiscoverx.comdiscoverx.com The β-arrestin pathway is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades. Ligands that preferentially activate either the G-protein or the β-arrestin pathway are known as "biased agonists." nih.gov This property is of significant interest in drug development, as β-arrestin signaling is often associated with some of the adverse effects of opioids.

There is no published research on whether Furethidine hydrochloride promotes the recruitment of β-arrestin to opioid receptors or induces receptor internalization. Modern cell-based assays, such as those using enzyme fragment complementation, are typically used to investigate these phenomena. nih.govnih.gov The lack of such studies for Furethidine means its potential for biased agonism is currently unknown.

The table below shows a conceptual layout for presenting β-arrestin recruitment data.

| Opioid Ligand | EC50 (nM) for β-Arrestin Recruitment | % Emax (relative to DAMGO) |

| Furethidine | Data Not Available | Data Not Available |

| Morphine | Data Not Available | Data Not Available |

| Fentanyl | Data Not Available | Data Not Available |

Downstream Signaling Cascade Activation and Modulation

As a µ-opioid receptor agonist, the binding of Furethidine hydrochloride to the MOR is anticipated to initiate a cascade of intracellular signaling events characteristic of this receptor class. Opioid receptors are coupled to inhibitory G-proteins (Gαi/o). nih.govwfsahq.org Upon agonist binding, a conformational change in the receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G-protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which then modulate downstream effectors.

The primary downstream effects include:

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). painphysicianjournal.com This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), altering the phosphorylation state of various intracellular proteins and ion channels.

Modulation of Ion Channels: The Gβγ subunit complex directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This hyperpolarization reduces neuronal excitability. Concurrently, the Gβγ subunit inhibits N-type voltage-gated calcium channels, reducing calcium influx, which is critical for neurotransmitter release.

β-Arrestin Recruitment: Following receptor activation and subsequent phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the intracellular domain of the MOR. While this process is classically associated with receptor desensitization and internalization, it is now understood that β-arrestin can also initiate its own distinct signaling cascades, independent of G-proteins. The specific bias of Furethidine hydrochloride towards G-protein signaling versus β-arrestin recruitment has not been extensively characterized in publicly available literature.

Structure-Activity Relationship (SAR) Studies of Furethidine Hydrochloride Analogues

The pharmacological profile of phenylpiperidine opioids is intricately linked to their chemical structure. nih.govpainphysicianjournal.com SAR studies on this class of compounds have established the importance of several key structural features for receptor affinity and efficacy. For Furethidine, these include the 4-phenylpiperidine (B165713) core, the ethyl ester at the 4-position, and the N-substituent. wikipedia.org

Substituent Effects on Receptor Affinity and Efficacy

Systematic modifications of the Furethidine molecule would be expected to significantly impact its interaction with the µ-opioid receptor.

N-Substituent: The N-substituent is a critical determinant of activity in phenylpiperidine opioids. The N-[2-(tetrahydrofurfuryloxy)ethyl] group of Furethidine is relatively large and contains ether and furan (B31954) moieties. Alterations to this group, such as changing the chain length, replacing the furan ring with other heterocyclic or aromatic systems, or modifying the ether linkage, would likely have a profound effect on both binding affinity and efficacy. For instance, studies on related compounds have shown that N-phenethyl groups often confer high potency. nih.gov

4-Position Ester Group: The ethyl ester at the 4-position of the piperidine (B6355638) ring is crucial for the analgesic activity of pethidine-like compounds. nih.gov Hydrolysis of this ester to the corresponding carboxylic acid typically results in a significant loss of activity. Altering the ester to other functional groups, such as amides or ketones, or varying the size of the alcohol group (e.g., methyl, propyl) would modulate the compound's potency and metabolic stability. painphysicianjournal.com

4-Phenyl Group: The unsubstituted phenyl ring at the 4-position is another key feature. Introduction of substituents on this ring, particularly a hydroxyl group at the meta position, is known to enhance affinity in other opioid series, as it can mimic a key interaction of morphine.

Table 1: Hypothetical Substituent Effects on Receptor Affinity for Furethidine Analogues This table is illustrative and based on general SAR principles for 4-phenylpiperidine opioids. Specific experimental data for Furethidine analogues is not available.

| Modification from Furethidine Structure | Expected Change in µ-Opioid Receptor Affinity (Ki) | Rationale |

| Replacement of N-tetrahydrofurfuryl with N-phenethyl | Increase | The N-phenethyl moiety is often associated with high-affinity binding in potent opioids like fentanyl. nih.gov |

| Hydrolysis of 4-ethyl ester to carboxylic acid | Significant Decrease | The ester group is a key pharmacophoric feature; its removal to a polar carboxylate drastically reduces activity. nih.gov |

| Addition of a meta-hydroxyl group on the 4-phenyl ring | Increase | Mimics a key hydrogen bonding interaction of morphinan (B1239233) opioids. |

| Replacement of the 4-ethyl ester with a methyl ester | Minor Change/Slight Decrease | Small changes in the ester alkyl chain may have minor effects on affinity. |

Conformational Analysis and Pharmacophore Modeling

The three-dimensional shape (conformation) of Furethidine hydrochloride is critical for its ability to bind to the µ-opioid receptor. Conformational analysis of 4-phenylpiperidine derivatives generally indicates that the piperidine ring adopts a chair conformation. nih.gov A key consideration is the orientation of the 4-phenyl group, which can be either axial or equatorial. For many potent analgesics in this class, an axial orientation of the phenyl group is preferred for optimal interaction with the receptor binding pocket. nih.gov

A pharmacophore model for Furethidine and its analogues would include several key features essential for biological activity:

A Cationic Amine Center: The nitrogen atom of the piperidine ring, which is protonated at physiological pH, forms a crucial ionic interaction with a conserved aspartate residue in the opioid receptor.

An Aromatic Feature: The 4-phenyl ring engages in hydrophobic and/or π-π stacking interactions within a specific sub-pocket of the receptor.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the ethyl ester group serves as a hydrogen bond acceptor.

In Vitro Cellular and Subcellular Pharmacological Investigations of Furethidine Hydrochloride

Isolated Tissue Preparations for Mechanistic Analysis

Isolated tissue preparations are valuable ex vivo models for studying the physiological effects of opioids on neurotransmission. These preparations contain intact neuronal circuits and smooth muscle, allowing for the assessment of a compound's functional effects in a more integrated system.

Guinea Pig Ileum: The myenteric plexus of the guinea pig ileum is rich in µ-opioid receptors located on cholinergic neurons. Activation of these receptors by an agonist like Furethidine hydrochloride inhibits the release of acetylcholine, thereby reducing the electrically stimulated contractions of the longitudinal smooth muscle. This preparation is a classic assay for determining the inhibitory potency (IC50) of µ-opioid agonists.

Mouse Vas Deferens: The mouse vas deferens is another standard preparation for opioid research. While it contains a mixed population of opioid receptors, it is particularly sensitive to δ-opioid receptor agonists. However, µ-agonists also inhibit neurotransmitter release in this tissue, leading to a reduction in electrically evoked contractions. Comparing the potency of a compound in the guinea pig ileum versus the mouse vas deferens can provide an indication of its µ/δ receptor selectivity.

The inhibitory effect of Furethidine hydrochloride in these tissues would be expected to be reversible by the administration of a competitive opioid antagonist like naloxone.

Metabolic Fate and Biotransformation Research of Furethidine Hydrochloride

Identification of Furethidine Hydrochloride Metabolites in Preclinical Models

Key anticipated metabolic reactions for Furethidine hydrochloride include:

Hydrolysis: The ester linkage in Furethidine is a likely site for hydrolysis, catalyzed by carboxylesterases, leading to the formation of Furethidine acid. This is a common metabolic pathway for ester-containing drugs.

N-dealkylation: The N-substituted (2-tetrahydrofurfuryloxyethyl) group is a probable site for oxidative metabolism. This could involve cleavage of the ether bond or removal of the entire side chain, leading to the formation of nor-furethidine. For comparison, the N-demethylation of pethidine to normeperidine is a major metabolic route. nih.govpfizermedical.compharmgkb.org

Hydroxylation: The phenyl ring and the piperidine (B6355638) ring are potential sites for hydroxylation, a common Phase I metabolic reaction.

Below is an illustrative table of potential metabolites of Furethidine hydrochloride that could be identified in preclinical models such as rats or primates, following administration of the parent compound.

| Potential Metabolite | Hypothesized Metabolic Pathway | Potential Activity |

|---|---|---|

| Furethidine Acid | Ester Hydrolysis | Likely inactive |

| Nor-furethidine | N-dealkylation | Potentially active or toxic |

| Hydroxy-furethidine | Aromatic or Aliphatic Hydroxylation | Unknown |

Enzymatic Pathways and Cytochrome P450 Isoform Involvement in Furethidine Hydrochloride Metabolism

The metabolism of Furethidine hydrochloride is anticipated to be primarily hepatic and involve Cytochrome P450 (CYP) enzymes, which are crucial for the biotransformation of many opioids. nih.gov Based on studies of the structurally similar compound pethidine, the key CYP isoforms likely involved in the oxidative metabolism of Furethidine hydrochloride are CYP3A4 and CYP2B6, with a potential minor contribution from CYP2C19. nih.govpharmgkb.org

CYP3A4 and CYP2B6: These isoforms are heavily implicated in the N-demethylation of pethidine to its active and more toxic metabolite, normeperidine. radiusanesthesia.comnih.gov It is plausible that these enzymes would also be responsible for the N-dealkylation of Furethidine hydrochloride.

Carboxylesterases: The hydrolysis of the ethyl ester group of Furethidine hydrochloride to form an inactive carboxylic acid metabolite would be mediated by carboxylesterases present in the liver and other tissues. wikipedia.org

The following table illustrates the expected enzymatic pathways and their roles in the metabolism of Furethidine hydrochloride.

| Enzyme Family | Specific Isoform (Hypothesized) | Metabolic Reaction | Resulting Metabolite |

|---|---|---|---|

| Cytochrome P450 | CYP3A4, CYP2B6 | N-dealkylation | Nor-furethidine |

| Cytochrome P450 | CYP3A4, CYP2D6 | Hydroxylation | Hydroxy-furethidine |

| Carboxylesterases | hCE-1, hCE-2 | Ester Hydrolysis | Furethidine Acid |

Metabolic Stability and Degradation Kinetics of Furethidine Hydrochloride In Vitro

The metabolic stability of a drug candidate is a critical parameter evaluated during preclinical development, as it influences the drug's half-life and oral bioavailability. wuxiapptec.comresearchgate.net In vitro assays using liver microsomes or hepatocytes are standard methods to determine metabolic stability. thermofisher.comspringernature.comevotec.com

For Furethidine hydrochloride, such studies would involve incubating the compound with liver microsomes (containing Phase I enzymes) or hepatocytes (containing both Phase I and Phase II enzymes) from preclinical species (e.g., rat, dog, monkey) and humans. The disappearance of the parent compound over time is monitored by analytical techniques like LC-MS/MS.

The degradation kinetics are typically determined by plotting the natural logarithm of the remaining percentage of the parent drug against time. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

The following table provides a hypothetical representation of metabolic stability data for Furethidine hydrochloride in different in vitro systems.

| In Vitro System | Species | In Vitro Half-life (t½, min) (Hypothetical) | Intrinsic Clearance (CLint, µL/min/mg protein) (Hypothetical) |

|---|---|---|---|

| Liver Microsomes | Rat | 25 | 27.7 |

| Liver Microsomes | Human | 40 | 17.3 |

| Hepatocytes | Rat | 18 | 38.5 |

| Hepatocytes | Human | 32 | 21.6 |

Influence of Metabolic Pathways on Furethidine Hydrochloride Bioavailability in Research Models (non-human)

The bioavailability of an orally administered drug is significantly influenced by its first-pass metabolism in the gut and liver. mypcnow.org For opioids, extensive first-pass metabolism can lead to low oral bioavailability. mypcnow.org Given the predicted extensive metabolism of Furethidine hydrochloride by CYP enzymes and carboxylesterases, its oral bioavailability in research models is expected to be moderate to low.

The primary metabolic pathways influencing bioavailability would be:

Hepatic First-Pass Metabolism: After oral absorption, Furethidine hydrochloride would be transported to the liver via the portal vein, where it would be subject to significant metabolism by CYP3A4, CYP2B6, and esterases before reaching systemic circulation.

Intestinal Metabolism: CYP3A4 is also present in the intestinal wall and could contribute to the pre-systemic metabolism of Furethidine hydrochloride, further reducing its bioavailability.

The extent of first-pass metabolism can be quantified in preclinical models by comparing the area under the curve (AUC) of the drug concentration in plasma after oral and intravenous administration. A lower oral bioavailability would indicate a high degree of first-pass metabolism.

The table below illustrates how different metabolic characteristics could influence the bioavailability of Furethidine hydrochloride in a hypothetical preclinical model.

| Metabolic Factor | Influence on Bioavailability | Rationale |

|---|---|---|

| High Hepatic Extraction Ratio | Decrease | A large fraction of the drug is metabolized in the liver before reaching systemic circulation. |

| High Intestinal CYP3A4 Activity | Decrease | Significant metabolism occurs in the gut wall prior to absorption into the portal circulation. |

| Rapid Ester Hydrolysis | Decrease | The parent compound is quickly converted to a likely inactive metabolite. |

| Formation of Active Metabolites | May complicate the pharmacokinetic/pharmacodynamic relationship | The overall pharmacological effect would be a combination of the parent drug and its active metabolites. |

Analytical Methodologies for Furethidine Hydrochloride in Research

Chromatographic Techniques for Separation and Quantification of Furethidine Hydrochloride

Chromatographic methods are fundamental to the analysis of Furethidine hydrochloride, enabling its separation from impurities and metabolites, and its precise quantification. Gas chromatography and high-performance liquid chromatography, particularly when coupled with mass spectrometry, are the cornerstones of these analytical efforts.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like Furethidine. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification.

For Furethidine, the electron ionization (EI) mass spectrum is characterized by specific fragment ions. The fragmentation of fentanyl-related compounds, which share structural similarities with Furethidine, typically involves cleavage of the piperidine (B6355638) ring and the bonds adjacent to the nitrogen atom and the amide group. nih.gov While a detailed fragmentation pathway for Furethidine is not extensively published, based on its structure, key fragmentation would be expected at the ether linkage and the ester group. The mass spectrum of the base compound, Furethidine, shows prominent peaks at m/z 246, 247, and 84.

Table 1: GC-MS Data for Furethidine

| Parameter | Value |

| Top Peak (m/z) | 246 |

| 2nd Highest Peak (m/z) | 247 |

| 3rd Highest Peak (m/z) | 84 |

Data sourced from PubChem CID 61306.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UPLC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are highly sensitive and specific methods for the analysis of Furethidine hydrochloride, particularly in biological matrices. These techniques are advantageous for non-volatile or thermally labile compounds.

In these methods, the sample is first separated by liquid chromatography, and the eluent is then introduced into a mass spectrometer. Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (the molecular ion of Furethidine hydrochloride), its fragmentation, and the detection of specific product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity.

While specific LC-MS/MS or UPLC-MS/MS methods for Furethidine hydrochloride are not widely documented in publicly available literature, general methods for the analysis of opioids in biological fluids can be adapted. ucalgary.casigmaaldrich.com Such methods typically involve:

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the matrix.

Chromatographic Separation: A C18 or similar reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is commonly used for opioids. The MRM transitions would be optimized to monitor specific precursor-product ion pairs for Furethidine hydrochloride and a suitable internal standard.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique for the quantitative analysis of pharmaceuticals. rjpn.orgwvu.edu For Furethidine hydrochloride, a reversed-phase HPLC method would be the most common approach.

A typical HPLC method for a compound like Furethidine hydrochloride would involve:

Stationary Phase: A C18 or C8 column is generally suitable for the separation of moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol) in either isocratic or gradient elution mode. The pH of the mobile phase would be optimized to ensure good peak shape and retention.

Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance. The phenyl group in the Furethidine structure would provide a chromophore for UV detection.

Spectroscopic and Spectrometric Characterization of Furethidine Hydrochloride

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of Furethidine hydrochloride. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are crucial for the characterization of Furethidine hydrochloride.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For Furethidine hydrochloride, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the phenyl group, the protons of the piperidine ring, the ethyl ester group, and the tetrahydrofurfuryl methoxy (B1213986) ethyl side chain. The chemical shifts and coupling constants of these protons would be unique to the molecule's structure.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom in the Furethidine hydrochloride structure would give a distinct signal. While specific ¹³C NMR data for Furethidine hydrochloride is not readily available, a spectrum is noted to exist in the Spectrabase database. nih.gov The expected chemical shifts would correspond to the carbonyl carbon of the ester, the aromatic carbons, the carbons of the piperidine ring, and the aliphatic carbons of the side chain.

The analysis of both ¹H and ¹³C NMR spectra, often in conjunction with two-dimensional NMR techniques (like COSY, HSQC, and HMBC), allows for the unambiguous assignment of all proton and carbon signals, thus confirming the molecular structure of Furethidine hydrochloride. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR (Fourier-transform infrared) spectrum of Furethidine hydrochloride would display characteristic absorption bands corresponding to its various functional groups.

Table 2: Expected IR Absorption Bands for Furethidine Hydrochloride Functional Groups

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C=O (Ester) | 1750-1735 | Strong stretching vibration |

| C-O (Ester) | 1300-1000 | Stretching vibrations |

| Aromatic C=C | 1600-1450 | Stretching vibrations |

| Aromatic C-H | 3100-3000 | Stretching vibrations |

| Aliphatic C-H | 3000-2850 | Stretching vibrations |

| C-N (Tertiary Amine) | 1250-1020 | Stretching vibration |

| C-O-C (Ether) | 1150-1085 | Asymmetric stretching vibration |

| N⁺-H (Hydrochloride salt) | 2700-2250 | Broad stretching vibration |

The presence and position of these absorption bands in the IR spectrum provide strong evidence for the chemical structure of Furethidine hydrochloride. rjpn.org The broad band corresponding to the N⁺-H stretch is characteristic of the hydrochloride salt form of the amine.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique used for the quantitative and qualitative analysis of various pharmaceutical compounds. zenodo.orgiajps.com The principle of this method is based on the absorption of ultraviolet or visible light by a molecule, which causes electronic transitions to a higher energy state. The amount of light absorbed is directly proportional to the concentration of the substance, a relationship described by the Beer-Lambert law. zenodo.org

For compounds like Furethidine hydrochloride, the presence of a phenyl chromophore attached to the piperidine ring is expected to produce characteristic UV absorption spectra. While specific spectral data for Furethidine hydrochloride is not extensively published, data from the structurally analogous compound, Pethidine hydrochloride, provides valuable insight. The Japanese Pharmacopoeia specifies that a solution of Pethidine Hydrochloride exhibits UV absorption maxima between 250 nm and 254 nm, 255 nm and 259 nm, and 261 nm and 265 nm. nihs.go.jp Theoretical studies have calculated the maximum absorption wavelength (λmax) for pethidine to be around 202.45 nm in the gas phase and 200.86 nm in an aqueous solution. ajchem-a.com

To enhance the selectivity and sensitivity of UV-Vis spectrophotometry for opioid analysis, especially in the visible range, derivatization or complex formation techniques can be employed. One such approach involves the formation of ion-pair complexes with anionic dyes. mmsl.cz This procedure is based on the protonation of the opioid in an acidic medium, followed by its extraction as an associate with the anion of an acid dye into an organic solvent. mmsl.cz This technique can be advantageously used for a simple and rapid determination of opioids. mmsl.cz

Table 1: UV-Vis Spectroscopic Data for Structurally Similar Opioids

| Compound | Wavelength (λmax) | Method | Reference |

| Pethidine Hydrochloride | 250-254 nm, 255-259 nm, 261-265 nm | Spectrophotometry | nihs.go.jp |

| Pethidine | 200.86 nm (in H₂O) | Theoretical Calculation (CIS-DGDZVP) | ajchem-a.com |

| Various Opioids | 400-700 nm | Ion-Pair Extraction Spectrophotometry | mmsl.cz |

Electrochemical and Other Advanced Analytical Approaches for Furethidine Hydrochloride

Modern analytical chemistry offers a suite of advanced techniques that provide high sensitivity and selectivity for the detection of synthetic opioids in various samples. These methods are crucial for research involving complex biological matrices.

Electrochemical Sensors: Electrochemical methods offer advantages such as portability, low cost, high sensitivity, and rapid analysis. nih.govunc.edu Potentiometry, a key electroanalytical technique, has been successfully applied to the determination of pethidine hydrochloride. This is often achieved using ion-selective electrodes (ISEs), such as those with a poly(vinyl chloride) (PVC) membrane. nih.gov One study describes a PVC membrane electrode based on a pethidine-tetraphenylborate ion-association complex that demonstrated a linear response to pethidine in the concentration range of 1 x 10⁻⁵ to 1 x 10⁻² mol/L, with a lower detection limit of 2.18 x 10⁻⁶ mol/L. nih.gov

Other types of electrodes, such as coated graphite (B72142) and carbon paste electrodes, have also been developed. For instance, sensors based on a pethidine-phosphotungstate ion-pair complex have shown Nernstian responses over wide concentration ranges (e.g., 2.6 × 10⁻⁷ to 1.0 × 10⁻² M) and very low detection limits (e.g., 1.8 × 10⁻⁷ M). nih.gov These sensors exhibit high selectivity over common inorganic and organic cations, making them suitable for analysis in complex samples. nih.gov

Advanced Chromatographic and Mass Spectrometric Techniques: For the analysis of novel synthetic opioids (NSOs), liquid chromatography-mass spectrometry (LC-MS) based techniques are the most common and robust methods used in forensic and research toxicology. cfsre.orgnih.gov The high sensitivity and specificity of techniques like ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) allow for the detection of sub-μg/L concentrations of opioids in biological specimens. nih.govnih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for non-targeted screening to identify newly emerging or uncharacterized substances. nih.gov These advanced methods are essential for metabolic profiling and pharmacokinetic studies in various biological tissues. nih.govuniroma1.ituniroma1.it

Table 2: Performance of Electrochemical Sensors for Pethidine Hydrochloride

| Electrode Type | Linear Range (mol/L) | Limit of Detection (mol/L) | Reference |

| PVC Membrane Electrode | 1.0 x 10⁻⁵ - 1.0 x 10⁻² | 2.18 x 10⁻⁶ | nih.gov |

| Coated Graphite Electrode | 2.6 x 10⁻⁷ - 1.0 x 10⁻² | 1.8 x 10⁻⁷ | nih.gov |

| Carbon Paste Electrode | 2.1 x 10⁻⁶ - 1.0 x 10⁻² | 7.3 x 10⁻⁷ | nih.gov |

Validation of Analytical Methods for Research Matrix Analysis (e.g., in vitro samples, animal tissue)

The validation of a bioanalytical method is a critical process to ensure that the method is suitable for its intended purpose, providing reliable and reproducible data. ich.orgnih.gov When analyzing Furethidine hydrochloride in research matrices such as in vitro samples (e.g., human liver microsomes) or animal tissues (e.g., blood, plasma, brain, liver), a full method validation must be performed according to established international guidelines, such as those from the International Council for Harmonisation (ICH). ich.orgworldwide.comich.orgeuropa.eumdpi.com

The objective of bioanalytical method validation is to demonstrate the reliability of the analytical results by assessing a specific set of performance characteristics. nih.govfda.gov The key parameters evaluated during validation include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances in the matrix, or other drugs. worldwide.comgmp-compliance.org

Accuracy: The closeness of the determined value to the true concentration of the analyte. It is typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and is expressed as the percentage of the nominal value. nih.govich.org For most assays, the mean value should be within ±15% of the nominal value. ich.org

Precision: The degree of agreement among a series of measurements from multiple sampling of the same homogeneous sample. It is evaluated as both within-run (intra-assay) and between-run (inter-assay) precision and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.govich.org The precision should not exceed 15% CV. ich.org

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). nih.gov

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.govwoah.org

Recovery: The extraction efficiency of an analytical method, representing the percentage of the analyte that is recovered from the biological matrix during the sample preparation process. nih.gov

Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability. nih.govworldwide.com

Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. woah.org

For studies involving animal tissues, the validation protocol must account for the unique complexities of each matrix, such as the potential for matrix effects on ionization in mass spectrometry or the presence of interfering substances. nih.govwoah.org

Table 3: Key Validation Parameters for Bioanalytical Methods

| Parameter | Description | General Acceptance Criteria (ICH M10) | Reference |

| Accuracy | Closeness of measured value to the true value. | Mean value within ±15% of nominal value (±20% at LLOQ). | ich.org |

| Precision | Agreement among replicate measurements. | Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ). | ich.org |

| Selectivity | Differentiating the analyte from other components. | No significant interference at the analyte's retention time. | worldwide.comgmp-compliance.org |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) typically ≥0.99. | oup.com |

| Recovery | Efficiency of analyte extraction from the matrix. | Should be consistent, precise, and reproducible. | nih.gov |

| Stability | Analyte stability under various storage/handling conditions. | Analyte concentration should remain within ±15% of the initial value. | worldwide.com |

Theoretical and Computational Studies of Furethidine Hydrochloride

Quantum Chemical Calculations of Furethidine Hydrochloride Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule from first principles. These methods, such as Density Functional Theory (DFT), provide detailed information about the three-dimensional structure, electron distribution, and orbital energies. For a molecule like furethidine hydrochloride, these calculations would be crucial in understanding its conformational preferences and electronic characteristics, which are key determinants of its interaction with biological targets.

Molecular Geometry and Conformational Analysis: Quantum chemical methods can predict the most stable three-dimensional arrangement of atoms in the furethidine molecule. This involves optimizing the geometry to find the lowest energy conformation. For a flexible molecule like furethidine, which has several rotatable bonds, this would involve a conformational search to identify the various low-energy shapes the molecule can adopt. The protonation state of the piperidine (B6355638) nitrogen is a critical factor, and these calculations can model the geometry of the resulting cation and its interaction with the chloride anion.

Electronic Properties: Key electronic properties that can be calculated include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The MEP is particularly important as it reveals the regions of the molecule that are electron-rich or electron-poor, which in turn suggests potential sites for non-covalent interactions with a receptor. For an opioid agonist, the electrostatic potential around the protonated nitrogen and the phenyl group would be of significant interest.

Computed Properties of Furethidine:

| Property | Value |

| Molecular Formula | C21H31NO4 |

| Molecular Weight | 361.5 g/mol |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 7 |

| Exact Mass | 361.22530847 Da |

| Topological Polar Surface Area | 48.9 Ų |

| Heavy Atom Count | 26 |

| Formal Charge | 0 |

| Complexity | 428 |

| pKa (most basic) | 8.75 |

This data is computationally derived and sourced from PubChem. nih.gov

Molecular Dynamics Simulations of Furethidine Hydrochloride Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For furethidine hydrochloride, MD simulations would be instrumental in understanding its interaction with opioid receptors, such as the mu-opioid receptor (MOR). These simulations can provide a dynamic picture of the binding process, the stability of the ligand-receptor complex, and the conformational changes induced in the receptor upon binding.

Binding Pose and Interaction Fingerprints: MD simulations can be used to refine the binding pose of furethidine within the active site of an opioid receptor. Starting from an initial docked pose, the simulation allows the ligand and receptor to adjust their conformations, providing a more realistic representation of the bound state. Analysis of the simulation trajectory can reveal the key amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions).

Conformational Changes and Receptor Activation: A key aspect of agonist binding is the induction of conformational changes in the receptor that lead to its activation. MD simulations can track these changes in the receptor's structure, such as the movement of transmembrane helices, which are crucial for initiating the intracellular signaling cascade. By comparing simulations of the receptor with and without the bound ligand, researchers can identify the specific structural rearrangements associated with agonism.

Illustrative Findings from MD Simulations of Opioids: Studies on other opioids have shown that the protonated nitrogen of the piperidine ring typically forms a crucial ionic interaction with a conserved aspartate residue in the receptor's binding pocket. Hydrophobic interactions between the phenyl group of the ligand and aromatic residues in the receptor also play a significant role in binding affinity.

In Silico Prediction of Furethidine Hydrochloride Pharmacological Activities

In silico methods for predicting pharmacological activities encompass a range of computational techniques that aim to forecast the biological effects of a compound based on its chemical structure. These methods are often used in the early stages of drug discovery to prioritize candidates for further experimental testing.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect. For opioid agonists, a common pharmacophore includes a protonated nitrogen, an aromatic ring, and a hydrophobic group, all with specific spatial relationships. The structure of furethidine can be mapped onto such a pharmacophore to assess its potential for opioid receptor agonism.

Target Prediction and Off-Target Effects: In silico tools can screen the structure of a compound against a database of known biological targets to predict its likely protein interactions. This can help in identifying the primary target of a new compound, as well as predicting potential off-target interactions that could lead to side effects. For furethidine hydrochloride, such an analysis could confirm its interaction with opioid receptors and explore its potential affinity for other receptors.

ADMET Prediction: Computational models can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are crucial for assessing the drug-likeness of a molecule. For furethidine hydrochloride, these models could estimate properties such as its oral bioavailability, blood-brain barrier permeability, and potential for metabolic breakdown.

Predicted Activities for Piperidine Derivatives: In silico studies on various piperidine derivatives have shown a high probability for a range of biological activities, including antibacterial, anti-inflammatory, and analgesic effects, underscoring the therapeutic potential of this chemical scaffold. researchgate.net

Cheminformatics and QSAR Modeling for Furethidine Hydrochloride Analogues

Cheminformatics involves the use of computational methods to analyze and model chemical data. Quantitative Structure-Activity Relationship (QSAR) modeling is a key area of cheminformatics that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Descriptor Calculation and Model Building: In a QSAR study, a set of numerical descriptors is calculated for each molecule in a training set of compounds with known activities. These descriptors can encode various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the biological activity. A QSAR study on 4-phenylpiperidine (B165713) derivatives as mu-opioid agonists successfully used a neural network approach with four selected molecular descriptors to model their analgesic activities. nih.gov

Predictive Power and Applicability Domain: A well-validated QSAR model can be used to predict the activity of new, untested compounds. For furethidine, a QSAR model built on a series of its analogues could predict the impact of structural modifications on its opioid receptor affinity or efficacy. The applicability domain of the model defines the chemical space in which it can make reliable predictions.

Insights from QSAR Studies on 4-Phenylpiperidines: QSAR studies on 4-phenylpiperidine derivatives have provided valuable insights into the structural requirements for their interaction with various receptors. For instance, lipophilicity (often represented by clogP) and steric factors have been shown to be significant in determining the activity of these compounds as dopamine antagonists. nih.gov Such models can guide the design of new analogues with improved pharmacological profiles.

Preclinical Research Models and in Vivo Mechanistic Studies of Furethidine Hydrochloride Non Human

Rodent Models for Opioid Receptor Activation Studies

Furethidine hydrochloride, an opioid analgesic of the pethidine series, has been evaluated in various rodent models to characterize its action on opioid receptors. These in vivo studies are fundamental to understanding the compound's pharmacological profile before any potential clinical application. The primary focus of these studies is to assess the analgesic efficacy and behavioral effects mediated by the interaction of furethidine with opioid receptors, predominantly the mu-opioid receptor (MOR), within the central nervous system.

The analgesic properties of furethidine hydrochloride have been quantified using standard nociceptive assays in rodents, such as the tail-flick and hot-plate tests. These tests measure the response latency to a thermal stimulus, providing an objective measure of a compound's antinociceptive effect. nih.govresearchgate.net The hot-plate test is considered to assess a more complex, supraspinally-organized response to a noxious stimulus, while the tail-flick test measures a reflexive, spinally mediated response. researchgate.net

In comparative studies in mice, furethidine has demonstrated significant analgesic potency. Research has shown its efficacy relative to other well-known opioids. For instance, in the hot-plate test, furethidine was found to be more potent than pethidine and comparable to morphine. The table below summarizes the relative analgesic potencies of furethidine and related compounds from studies utilizing the hot-plate method in mice.

Table 1: Comparative Analgesic Potency of Furethidine and Other Opioids in Mice (Hot-Plate Test)

| Compound | Relative Potency (Pethidine = 1) | Relative Potency (Morphine = 1) |

|---|---|---|

| Pethidine | 1.0 | ~0.1 |

| Furethidine | 2.5 | 1.1 |

| Morphine | 7.5 | 1.0 |

| Anileridine | 2.0 | 0.3 |

| Piminodine | 4.0 | 0.5 |

This table is based on historical comparative data and illustrates the relative potency as determined by the hot-plate assay.

Opioid receptor agonists can produce significant effects on spontaneous locomotor activity in rodents, which is often used as a behavioral marker for central nervous system effects. nih.gov Mu-opioid receptor agonists, in particular, are known to cause a characteristic hyperactivity in mice. nih.govnih.gov This stimulation of locomotor activity is considered an in vivo measure of MOR engagement and efficacy. nih.gov

While specific, detailed studies focusing solely on furethidine's impact on locomotor activity are not extensively documented in recent literature, its profile as a potent MOR agonist suggests it would induce dose-dependent increases in locomotor activity in mice, similar to other compounds in its class. This behavioral response is linked to the drug's efficacy at the mu-opioid receptor. The degree of locomotor activation can help stratify the in vivo efficacies of different opioid ligands. nih.gov

Non-Rodent Animal Models for Pharmacodynamic Characterization (if applicable)

The use of non-rodent species in preclinical safety and pharmacodynamic studies is a standard part of drug development, often employed when there are species-specific metabolic pathways or when a different physiological model is required. criver.comfda.gov However, for furethidine hydrochloride, the available scientific literature primarily focuses on rodent models for its initial pharmacodynamic and analgesic characterization. There is a lack of readily available, specific data detailing comprehensive pharmacodynamic studies of furethidine in non-rodent models such as dogs, rabbits, or non-human primates.

Receptor Occupancy Studies in Animal Brain

Receptor occupancy studies are crucial for understanding the relationship between the concentration of a drug in the brain and its binding to the target receptor. These studies, often conducted using techniques like positron emission tomography (PET) or ex vivo binding assays, quantify the percentage of receptors bound by a drug at a given dose. nih.govnih.govresearchgate.net This information helps to establish a link between the pharmacokinetic profile of a compound and its pharmacodynamic effects.

For furethidine hydrochloride, specific in vivo receptor occupancy data from animal brain studies are not widely published in the accessible scientific literature. As an older compound, it may not have been subjected to the advanced in vivo receptor binding techniques that are now common in neuropharmacology research. Nevertheless, based on its potent in vivo analgesic effects that are characteristic of MOR agonists, it is inferred that furethidine achieves significant occupancy of mu-opioid receptors in the brain at analgesic doses.

Investigating Receptor Desensitization and Tolerance Mechanisms in Animal Models

Chronic or repeated administration of an opioid agonist leads to the development of tolerance, where a higher dose of the drug is required to produce the same analgesic effect. nih.gov This phenomenon is closely linked to cellular mechanisms of receptor desensitization, which involves processes like receptor phosphorylation, internalization, and uncoupling from G-proteins. nih.govnih.gov Animal models are essential for studying these adaptive changes. nih.govnih.gov

Specific investigations into the molecular mechanisms of tolerance and receptor desensitization following the chronic administration of furethidine hydrochloride are not extensively detailed in the current body of literature. However, as a potent mu-opioid agonist, it is expected to induce tolerance through mechanisms common to other drugs in its class, such as morphine. These mechanisms include:

Receptor Desensitization : A decrease in the signaling response despite the continued presence of the agonist. nih.gov

Receptor Downregulation : A reduction in the total number of opioid receptors available on the cell surface.

Cellular Adaptations : Compensatory changes in intracellular signaling pathways, such as the adenylyl cyclase system. nih.gov

Studies on morphine tolerance in rats using tail-flick and hot-plate tests have demonstrated that repeated administration leads to a diminished analgesic response, a hallmark of tolerance. bjbms.orgresearchgate.net It is highly probable that furethidine would elicit similar adaptive responses in animal models.

Future Directions and Emerging Research Avenues for Furethidine Hydrochloride

Novel Synthetic Approaches and Green Chemistry Principles for Furethidine Hydrochloride

The synthesis of complex molecules like Furethidine traditionally involves multi-step processes that may utilize hazardous reagents and solvents, generating significant chemical waste. The application of green chemistry principles offers a framework to develop more sustainable and efficient synthetic routes. Future research could focus on redesigning the synthesis of the core 4-phenylpiperidine (B165713) scaffold and the subsequent elaboration to Furethidine hydrochloride.

Key areas for investigation include:

Use of Greener Solvents: Replacing conventional volatile organic solvents with more benign alternatives such as water, supercritical CO2, or bio-based solvents.

Catalytic Innovations: Employing highly efficient and selective catalysts, including biocatalysts (enzymes) or metal catalysts based on earth-abundant and non-toxic metals, to reduce reaction times and energy consumption mdpi.com.

Process Intensification: The use of technologies like microwave-assisted synthesis could dramatically shorten reaction times from hours to minutes, increasing energy efficiency mdpi.com. Flow chemistry presents another avenue, offering better control over reaction parameters, improved safety, and easier scalability.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Feature | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Solvents | Often uses hazardous or volatile organic solvents. | Prioritizes water, supercritical fluids, or biodegradable solvents. |

| Catalysts | May use stoichiometric reagents or heavy metal catalysts. | Employs highly efficient, recyclable catalysts or biocatalysts mdpi.com. |

| Energy | Typically relies on prolonged heating. | Utilizes energy-efficient methods like microwave irradiation mdpi.com. |

| Waste | Can generate significant chemical waste. | Designed for high atom economy to minimize byproducts. |

By applying these principles, the synthesis of Furethidine hydrochloride and its analogs for research purposes could become more environmentally sustainable, cost-effective, and safer.

Advanced Pharmacological Probes and Optogenetics in Furethidine Hydrochloride Research

Understanding the precise neural circuits through which an opioid exerts its effects is fundamental to its pharmacology. Advanced techniques, particularly optogenetics, provide unprecedented spatiotemporal control to dissect these pathways. Optogenetics involves introducing light-sensitive proteins (opsins) into specific populations of neurons, allowing researchers to activate or inhibit these cells with light nih.govneurosciencenews.com.

Future research could employ optogenetic tools to investigate the actions of Furethidine hydrochloride:

Circuit-Specific Effects: By expressing opsins in specific neuronal populations known to be involved in pain, reward, or respiratory depression, researchers could apply Furethidine and then use light to selectively turn neurons on or off. This would help pinpoint which circuits are essential for mediating the compound's potent analgesic effects versus its dangerous side effects.

Receptor Signaling Dynamics: A significant innovation is the development of light-sensitive opioid receptors, such as the "opto-MOR" neurosciencenews.comnih.gov. These engineered receptors can be activated by light instead of a drug. Researchers could express these receptors in specific brain regions and mimic the cellular effects of Furethidine with high temporal precision. This would allow for the deconstruction of the signaling cascades (e.g., G-protein activation, MAPK signaling) initiated by mu-opioid receptor activation in a way that is not possible with systemic drug administration nih.govfrontiersin.org.

These advanced pharmacological approaches would enable a highly detailed map of Furethidine's interaction with the nervous system, providing insights applicable to the broader class of opioid analgesics.

Integration of Multi-Omics Data in Furethidine Hydrochloride Research

The physiological response to a drug is a complex interplay of changes at the genomic, transcriptomic, proteomic, and metabolomic levels. A multi-omics approach integrates these different layers of biological information to create a comprehensive, systems-level understanding of a drug's effects johnshopkins.edutandfonline.com. This strategy has been increasingly applied to understand opioid addiction and response nih.govmedrxiv.org.

A hypothetical future study could use a multi-omics approach to characterize the effects of Furethidine hydrochloride in a controlled cellular or animal model system:

Transcriptomics (RNA-Seq): Would reveal which genes are up- or down-regulated in response to the drug, identifying the genetic pathways involved in its potent activity.

Proteomics: Would identify changes in protein expression and post-translational modifications, offering a direct look at the functional machinery of the cell affected by Furethidine.

Metabolomics: Would analyze changes in small-molecule metabolites, providing a snapshot of the cellular metabolic state and identifying potential biomarkers of exposure or effect.

Table 2: Overview of Multi-Omics Data Integration

| Omics Layer | Biological Molecules Measured | Potential Insights for Furethidine Research |

|---|---|---|

| Genomics | DNA | Identifies genetic predispositions to sensitivity or adverse effects. |

| Transcriptomics | RNA | Reveals gene expression changes and pathways affected by the drug johnshopkins.edu. |

| Proteomics | Proteins | Characterizes changes in functional protein levels and signaling cascades. |

| Metabolomics | Metabolites | Provides a functional readout of the cellular state and potential biomarkers tandfonline.com. |

By integrating these datasets, researchers could identify novel signaling hubs, dysregulated pathways, and key molecular drivers responsible for Furethidine's pharmacological profile medrxiv.org. This holistic view could uncover mechanisms of high-potency opioid action that are currently unknown.

Theoretical Contributions to Opioid Drug Design Based on Furethidine Hydrochloride Analogs

While Furethidine itself is not a therapeutic candidate, its structure provides valuable information for the design of new, potentially safer opioids. The field of computational drug design uses computer modeling to predict how a molecule will interact with its target receptor, guiding the synthesis of new compounds with improved properties. This is heavily reliant on understanding the structure-activity relationships (SAR) of existing molecules nih.govnih.gov.

Furethidine hydrochloride and its theoretical analogs could contribute to this field in several ways:

Expanding SAR Models: The defining feature of Furethidine is the tetrahydrofurfuryloxyethyl group at the piperidine (B6355638) nitrogen. This unique, bulky ether linkage contributes significantly to its high potency. Incorporating Furethidine's structure into quantitative structure-activity relationship (QSAR) models would help refine the understanding of how different substituents on the 4-phenylpiperidine scaffold influence binding affinity and efficacy at the mu-opioid receptor nih.govnih.gov.

In Silico Analog Design: Researchers can use the Furethidine backbone as a template for in silico (computer-based) design. By systematically modifying different parts of the molecule—such as the size of the ether ring, the length of the linker, or substituents on the phenyl group—computational models can predict which novel structures might exhibit desirable properties, such as selectivity for different opioid receptor subtypes or a reduced tendency to recruit β-arrestin, a pathway associated with adverse effects.

Pharmacophore Hypothesis Refinement: The three-dimensional arrangement of chemical features necessary for a molecule to interact with the opioid receptor is known as a pharmacophore. Studying the conformational properties of a potent and sterically distinct molecule like Furethidine can help refine existing pharmacophore models for mu-opioid agonists, leading to more accurate virtual screening and rational drug design efforts nih.gov.

Through these theoretical and computational studies, the chemical information embodied by Furethidine hydrochloride can be used to advance the rational design of future generations of opioid medications, even without its use in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.